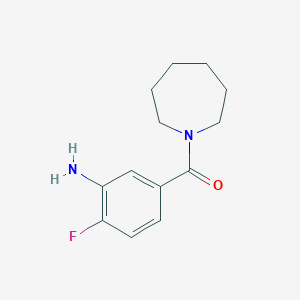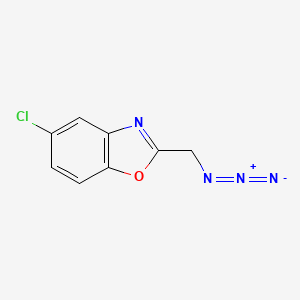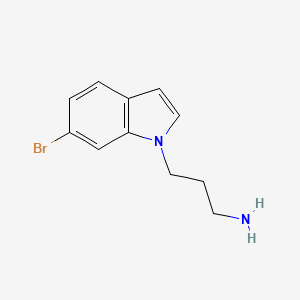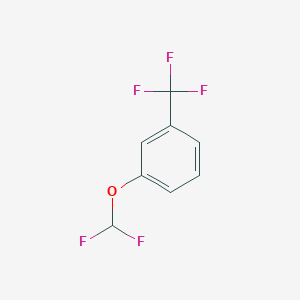
1-(Difluoromethoxy)-3-(trifluoromethyl)benzene
Übersicht
Beschreibung
“1-(Difluoromethoxy)-3-(trifluoromethyl)benzene” is an aryl trifluoromethyl ether . It is also known as α,α,α-Trifluoroanisole or Phenyl trifluoromethyl ether .
Synthesis Analysis
This compound can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described, which could potentially be applied to the synthesis of this compound .Molecular Structure Analysis
The molecular formula of “1-(Difluoromethoxy)-3-(trifluoromethyl)benzene” is C6H5OCF3 . The structure of this compound in the gas phase has been studied by electron diffraction and spectroscopy supplemented with ab initio calculations .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Difluoromethoxy)-3-(trifluoromethyl)benzene” are as follows: It is a liquid with a vapor pressure of 41.3 mmHg at 25 °C. The refractive index n20/D is 1.406 (lit.). The boiling point is 102 °C (lit.), and the density is 1.226 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(Difluoromethoxy)-3-(trifluoromethyl)benzene, focusing on six unique fields:
Pharmaceuticals
1-(Difluoromethoxy)-3-(trifluoromethyl)benzene is a valuable compound in pharmaceutical research due to its unique chemical properties. The trifluoromethyl group enhances the metabolic stability and lipophilicity of drug molecules, which can improve their bioavailability and efficacy. This compound is often used as a building block in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents .
Agrochemicals
In agrochemical research, 1-(Difluoromethoxy)-3-(trifluoromethyl)benzene is utilized to develop new pesticides and herbicides. The trifluoromethyl group contributes to the increased potency and environmental stability of these compounds. This makes them more effective in protecting crops from pests and diseases while reducing the frequency of application .
Material Science
This compound is also significant in material science, particularly in the development of advanced polymers and coatings. The presence of fluorine atoms imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These materials are used in various applications, including non-stick coatings, protective films, and high-performance plastics .
Organic Synthesis
1-(Difluoromethoxy)-3-(trifluoromethyl)benzene is a crucial intermediate in organic synthesis. It is used in various reactions to introduce the trifluoromethyl group into complex molecules. This is particularly important in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science .
Catalysis
In catalysis research, this compound is explored for its potential to act as a ligand or a catalyst in various chemical reactions. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and selectivity of catalytic processes. This has implications for the development of more efficient and selective catalysts in industrial applications .
Environmental Science
Research in environmental science has shown that fluorinated compounds like 1-(Difluoromethoxy)-3-(trifluoromethyl)benzene can be used to study the behavior and fate of persistent organic pollutants. These studies help in understanding the environmental impact of fluorinated compounds and developing strategies for their remediation .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(difluoromethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-7(10)14-6-3-1-2-5(4-6)8(11,12)13/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIFXPGOZIQUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-3-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



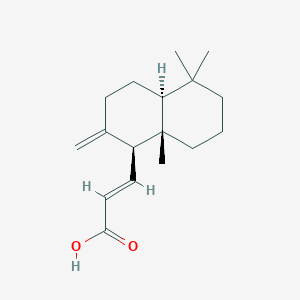
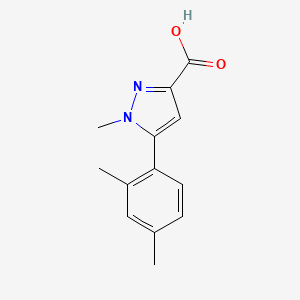


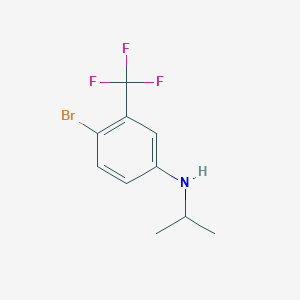
![Benzyl[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B3033725.png)

